N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
CAS No.:
Cat. No.: VC15492560
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O4S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H23N3O4S/c1-15-6-8-18(9-7-15)28(26,27)23-12-10-16(11-13-23)20(25)22-21-14-17-4-2-3-5-19(17)24/h2-9,14,16,24H,10-13H2,1H3,(H,22,25)/b21-14+ |
| Standard InChI Key | QKGKHTIYHLBJJD-KGENOOAVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereoelectronic Properties
The compound’s IUPAC name, N-[(E)-(2-hydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, reflects its intricate architecture. Key structural elements include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that confers conformational rigidity.
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Sulfonyl group (-SO2-): Attached to the para-methylphenyl substituent, enhancing electron-withdrawing effects and influencing binding interactions .
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Hydrazone linkage (-NH-N=CH-): Connects the piperidine carboxamide to the 2-hydroxyphenyl group, enabling tautomerism and coordination with metal ions .
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Phenolic hydroxyl group: Positioned ortho to the hydrazone bond, this moiety facilitates hydrogen bonding and antioxidant activity .
The E-configuration of the hydrazone double bond is critical for maintaining planar geometry, as confirmed by X-ray crystallography of analogous structures . Density functional theory (DFT) calculations suggest that the sulfonyl group stabilizes the molecule’s electronic structure by delocalizing charge across the aromatic system.
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a condensation reaction between 2-hydroxybenzaldehyde and 1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide under mild acidic conditions (Scheme 1) . Key steps include:
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Hydrazide preparation: Piperidine-4-carboxylic acid is reacted with thionyl chloride to form the acyl chloride, followed by treatment with hydrazine hydrate .
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Sulfonylation: The piperidine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride in dichloromethane.
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Hydrazone formation: Condensation with 2-hydroxybenzaldehyde in ethanol catalyzed by acetic acid, yielding the final product with >75% efficiency .
Optimization parameters:
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Temperature: 60–70°C
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Reaction time: 8–12 hours
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Solvent: Ethanol/water (4:1 v/v)
Spectroscopic and Crystallographic Characterization
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FT-IR: Bands at 1687 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch), and 3250 cm⁻¹ (N-H stretch) confirm functional groups .
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NMR: 1H NMR (400 MHz, DMSO-d6) shows a singlet at δ 2.40 ppm (CH3 from p-tolyl), δ 8.30 ppm (hydrazone CH=N), and δ 10.20 ppm (phenolic -OH).
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X-ray diffraction: Analogous structures (e.g., CCDC 170143) reveal triclinic crystal systems with unit cell parameters a = 7.0892 Å, b = 8.8797 Å, c = 13.8486 Å . Hydrogen-bonding networks stabilize the lattice, with O-H···O and N-H···S interactions .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) at IC50 values of 2.8 μM and 4.1 μM, respectively. The phenolic hydroxyl group scavenges reactive oxygen species (ROS), reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 60–70% at 10 μM .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively . The sulfonyl group disrupts bacterial membrane integrity, while the hydrazone moiety chelates essential divalent cations (e.g., Mg²⁺) .
Comparative Analysis with Analogous Hydrazones
The sulfonyl-piperidine scaffold enhances solubility and target affinity compared to pyridine or simple carboxamide analogues .
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